4-Nitrobenzo[cd]indol-2(1h)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
28440-62-2 |
|---|---|
Molecular Formula |
C11H6N2O3 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
4-nitro-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C11H6N2O3/c14-11-8-5-7(13(15)16)4-6-2-1-3-9(12-11)10(6)8/h1-5H,(H,12,14) |
InChI Key |
HMAUCVGRGWCHMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)NC3=O)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Nitrobenzo Cd Indol 2 1h One and Its Benzo Cd Indolone Precursors
Established Synthetic Routes for Benzo[cd]indol-2(1H)-one
The foundational benzo[cd]indol-2(1H)-one molecule serves as a critical starting material for more complex derivatives. acs.org Its synthesis has been approached through several established chemical pathways.
Aminolysis of Naphthalic Anhydride (B1165640) Approaches
A primary and straightforward route to the core structure's precursors involves the aminolysis of 1,8-naphthalic anhydride. This reaction, where the anhydride is treated with an amine, forms the corresponding N-substituted 1,8-naphthalimide. For instance, reacting 1,8-naphthalic anhydride with aqueous ammonia (B1221849) or primary amines like n-butylamine yields the respective naphthalimide intermediates. mdpi.comsigmaaldrich.com This step is fundamental as it installs the nitrogen atom required for the lactam ring of the final indolone. The reaction of 4-halo-1,8-naphthalic anhydrides with primary amines in solvents like ethanol (B145695) is a common method to produce N-alkyl-4-halonaphthalimides, which can be further functionalized. mdpi.com
The general scheme for this process can be summarized as the reaction of the anhydride with an amine (R-NH₂) to form the N-substituted naphthalimide, which is a key intermediate for subsequent cyclization reactions.
Improved Lossen Rearrangement Protocols
A significant and scalable method for the synthesis of benzo[cd]indol-2(1H)-one involves a modified Lossen rearrangement. An improved, large-scale synthesis has been reported that avoids the shortcomings of previous methods, such as the use of hazardous reagents or difficult purification procedures. acs.org
This enhanced protocol begins with a readily available starting material, either 1,8-naphthalic anhydride or a substituted version like 4-nitro-1,8-naphthalic anhydride. acs.org The anhydride is first converted to an N-(2,4-dinitrophenoxy)naphthalimide intermediate. This intermediate is then subjected to improved Lossen rearrangement conditions to yield the target benzo[cd]indol-2(1H)-one or its substituted derivatives. acs.org Notably, this procedure has been successfully applied to produce 5-nitrobenz[cd]indol-2(1H)-one from 4-nitro-1,8-naphthalic anhydride. acs.org The reported procedure is substantially better than previous methods, offering a theoretical yield of over 67% for the unsubstituted product starting from 1,8-naphthalic anhydride. acs.org
| Starting Material | Intermediate | Final Product | Reported Yield |
| 1,8-Naphthalic Anhydride | N-(2,4-dinitrophenoxy)naphthalimide | Benzo[cd]indol-2(1H)-one | >67% |
| 4-Nitro-1,8-naphthalic anhydride | N-(2,4-dinitrophenoxy)-4-nitronaphthalimide | 5-Nitrobenz[cd]indol-2(1H)-one | Not specified |
Table 1: Summary of the Improved Lossen Rearrangement Synthesis. acs.org
Regioselective Nitration Strategies to 4-Nitrobenzo[cd]indol-2(1H)-one
The introduction of a nitro group at a specific position on the benzo[cd]indol-2(1H)-one core is crucial for the synthesis of the target compound, this compound. The regioselectivity of the electrophilic nitration is governed by the electronic properties of the heterocyclic ring system.
Novel and Efficient Synthetic Approaches to the Benzo[cd]indolone Core
Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for constructing indolone and related heterocyclic scaffolds. These novel strategies often involve one-pot procedures and metal-free reaction conditions.
One-Pot Conversions for Indolone Scaffolds
One-pot synthesis methodologies have gained significant attention due to their efficiency in minimizing reaction steps, purification, and waste generation. Several innovative one-pot reactions have been developed for scaffolds related to indolones. For example, a direct, one-pot conversion of 2'-haloacetophenones to 3-methyleneisoindolin-1-one (B1254794) scaffolds has been achieved using copper(I) cyanide as the sole reagent, without the need for anaerobic or moisture-free conditions. researchgate.net Another approach involves cascade reactions of ortho-carbonyl-substituted benzonitriles with pronucleophiles to generate new isoindolin-1-ones. researchgate.net These methods highlight the trend towards creating complex heterocyclic systems from simple, readily available starting materials in a single synthetic operation.
Metal-Free Annulation Reactions for Indole-Indolone Frameworks
The development of metal-free synthetic routes is a key area of research aimed at reducing cost and environmental impact. For the construction of indole (B1671886) and indolone frameworks, several metal-free annulation reactions have been reported. These reactions often utilize inexpensive and benign reagents. For instance, cascade reactions promoted by potassium carbonate (K₂CO₃) can be used to construct complex heterocyclic systems through multiple bond-forming events in a single pot. researchgate.net These methods provide a powerful alternative to traditional metal-catalyzed cross-coupling reactions, offering high efficiency and functional group tolerance under milder conditions.
Catalytic Methods in Benzo[cd]indolone Scaffold Construction
Modern synthetic chemistry has increasingly turned to catalytic processes to build the benzo[cd]indolone framework, moving away from classical methods that often require harsh conditions and stoichiometric reagents. Catalytic routes provide elegant and efficient pathways to this valuable heterocyclic system.
Transition-metal catalysis has proven to be a powerful tool for constructing the benzo[cd]indol-2(1H)-one scaffold through intramolecular C-H activation and carbonylation reactions. These methods facilitate the formation of the lactam ring fused to the naphthalene (B1677914) system.
A notable advancement is the cobalt-catalyzed C-H carbonylation of naphthylamides for the direct synthesis of free (NH)-benzo[cd]indol-2(1H)-ones. nih.gov This method utilizes a traceless directing group, which is an important feature for synthetic efficiency. The reaction employs benzene-1,3,5-triyl triformate as a carbon monoxide (CO) source, avoiding the need to handle gaseous CO. This protocol has demonstrated effectiveness in producing a variety of benzo[cd]indol-2(1H)-one derivatives in moderate to high yields, reaching up to 88%. nih.gov The utility of this method was showcased in the total synthesis of BET bromodomain inhibitors. nih.gov
Copper catalysis has also been successfully applied in the construction of related benzo[cd]indole (B15494331) systems. One reported method involves a copper-catalyzed one-step synthesis starting from 8-alkynyl-1-naphthylamine derivatives. rsc.org This process proceeds through a stereoselective intramolecular trans-addition followed by a nucleophilic aromatic substitution (SN–Ar) reaction, yielding polysubstituted (Z)-benzo[cd]indoles. rsc.org While not producing the indolone directly, this strategy highlights the utility of copper in facilitating complex cyclizations to form the core benzo[cd]indole framework.
The table below summarizes key aspects of transition-metal-catalyzed approaches to the benzo[cd]indolone scaffold.
| Catalyst System | Substrate Type | Product | Key Features |
| Cobalt Catalyst | Naphthylamides | Benzo[cd]indol-2(1H)-one | Uses a traceless directing group and a solid CO source. nih.gov |
| Copper(I) Iodide | 8-Alkynyl-1-naphthylamine derivatives | (Z)-Benzo[cd]indoles | Proceeds via stereoselective intramolecular trans-addition and SN–Ar reaction. rsc.org |
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex heterocyclic molecules, including precursors to chiral indolones. nih.govnih.gov This approach avoids the use of metal catalysts, which can be advantageous in the synthesis of pharmaceutical compounds. nih.gov Chiral phosphoric acids, a class of Brønsted acid organocatalysts, have been particularly successful in this domain. researchgate.net
A highly relevant example is the domino Friedel–Crafts/nitro-Michael reaction between 4-substituted indoles and nitroethene, catalyzed by BINOL-derived chiral phosphoric acids. unibo.it This reaction constructs a tricyclic tetrahydrobenzo[cd]indole framework, which is a direct precursor to the core structure of ergot alkaloids. unibo.it Crucially, this method introduces a nitro group at a strategic position, which can be a key step towards the synthesis of compounds like this compound. The reaction proceeds with high yields and excellent diastereoselectivity (>95:5) and enantioselectivity. unibo.it DFT calculations have shown that the reaction pathway involves the evolution of a nitronate/nitronic acid intermediate that favors a nucleophilic pathway over a simple proton quench. unibo.it
The development of organocatalytic methods allows for the construction of indole-based chiral heterocycles with high structural diversity and complexity. nih.gov These strategies often rely on the design of versatile platform molecules that can undergo various asymmetric transformations such as cycloadditions and cyclizations with excellent enantiocontrol. nih.gov
The following table outlines an example of an organocatalytic approach to a key precursor scaffold.
| Catalyst Type | Reactants | Product | Key Features |
| Chiral Phosphoric Acid (BINOL-derived) | 4-Substituted Indoles, Nitroethene | 4-Nitro-1,3,4,5-tetrahydrobenzo[cd]indoles | Domino Friedel–Crafts/nitro-Michael reaction; High diastereo- and enantioselectivity. unibo.it |
Mechanistic Organic Chemistry of 4 Nitrobenzo Cd Indol 2 1h One Reactivity
Intramolecular and Intermolecular Reaction Pathways of the Benzo[cd]indolone System
The benzo[cd]indolone scaffold is a unique heterocyclic system that can participate in a variety of intramolecular and intermolecular reactions, leading to the formation of diverse and complex molecular architectures. The inherent strain and electronic properties of this ring system, coupled with the influence of substituents, dictate its reactivity.
Intramolecular cyclization is a key pathway for the synthesis of the benzo[cd]indolone core itself. For instance, the synthesis of 2-substituted benzo[cd]indoles can be achieved through a transition-metal-free approach involving the reaction of 1-halo-8-lithionaphthalenes with nitriles. This process proceeds via an intramolecular aromatic nucleophilic substitution, a transformation facilitated by the "clothespin effect" of the peri-substituents on the naphthalene (B1677914) ring. nih.gov Additionally, domino reactions starting from 4-substituted indoles can lead to the formation of the tricyclic benzo[cd]indole (B15494331) framework. nih.govunibo.it These reactions often proceed through a sequence of events, such as a Friedel-Crafts alkylation followed by a nitro-Michael reaction, ultimately constructing the fused ring system. nih.govunibo.it The quasi-antiaromatic 2H-indol-2-one system, a reactive intermediate, can be generated from 3-hydroxy-substituted 1,3-dihydroindol-2-ones and readily undergoes intramolecular cyclization to form spiro-substituted oxindoles. nih.gov
Intermolecular reactions of the benzo[cd]indolone system can lead to the formation of larger, more complex structures. For example, indolizines and their benzo derivatives are known to participate in [8+2] cycloaddition reactions with various dienophiles, leading to the formation of cyclazine derivatives. mdpi.com The reactivity in these cycloadditions is influenced by the electronic nature of both the indolizine (B1195054) and the reacting partner.
The development of novel synthetic methodologies continues to expand the scope of reactions involving the benzo[cd]indolone core. For example, a one-pot synthesis of pyrido-[2,1-a]isoindolones has been developed through an intramolecular cyclization of pyridinylbenzoic acids, highlighting the versatility of intramolecular pathways in constructing fused heterocyclic systems. rsc.org
Reactivity of the Nitro Group: Reduction, Substitution, and Cyclization Tendencies
The nitro group at the C4-position of the benzo[cd]indol-2(1H)-one ring is a powerful electron-withdrawing group that significantly influences the molecule's reactivity. Its presence activates the aromatic ring for certain reactions and can itself be the site of various transformations.
Reduction: A primary reaction of the nitro group is its reduction to an amino group. This transformation is a cornerstone of synthetic organic chemistry, as it converts an electron-withdrawing group into an electron-donating one, thereby altering the chemical properties of the molecule. The reduction of aromatic nitro compounds can be achieved using a variety of reagents and conditions. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), or chemical reduction using metals in acidic media (e.g., Sn/HCl) or other reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. rsc.orgresearchgate.net The choice of reducing agent is crucial for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. researchgate.net The reduction of 4-nitrobenzo[cd]indol-2(1H)-one to 4-aminobenzo[cd]indol-2(1H)-one would provide a key intermediate for further functionalization, for example, in the synthesis of biologically active compounds. nih.govnih.gov
Substitution: The nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although this is less common than halide displacement. strath.ac.uk More significantly, the nitro group is a potent activating group for SNAr reactions at other positions on the aromatic ring, a topic that will be discussed in detail in the next section. wikipedia.orgmdpi.com
Cyclization Tendencies: The nitro group can participate in cyclization reactions, particularly after being partially reduced. For instance, intramolecular reactions between a nitro group and a nearby nucleophilic center can lead to the formation of heterocyclic rings. While specific examples involving this compound are not prevalent in the literature, the general reactivity pattern of nitroarenes suggests that such transformations could be explored. The photochemical properties of nitroarenes have also been exploited in various synthetic transformations, including reductions and couplings. rsc.org
Nucleophilic Aromatic Substitution (SNAr) on the Activated Benzo[cd]indolone Ring
The presence of the strongly electron-withdrawing nitro group at the C4-position makes the benzo[cd]indol-2(1H)-one ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a fundamental process for the modification of aromatic rings and is particularly efficient when the ring is activated by electron-withdrawing substituents. wikipedia.orgscielo.br
The general mechanism of an SNAr reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is delocalized over the aromatic system and is particularly stabilized by electron-withdrawing groups at the ortho and para positions relative to the point of nucleophilic attack. In the case of this compound, the nitro group at C4 would strongly activate the C3 and C5 positions towards nucleophilic attack, assuming a suitable leaving group is present at one of these positions. However, SNAr can also occur where a hydride ion is formally displaced (SNAr-H). mdpi.com
The rate of SNAr reactions is influenced by several factors:
The nature of the nucleophile: Stronger nucleophiles generally react faster.
The nature of the leaving group: Better leaving groups, such as halides, facilitate the reaction. wikipedia.org
The solvent: Polar aprotic solvents are often used to solvate the cation of the nucleophilic reagent, thereby increasing the nucleophilicity of the anion. clockss.org
While the most common SNAr reactions involve the displacement of a halide, other groups can also be displaced. Theoretical studies have shown that the addition of a nucleophile to a nitroaromatic ring is often the rate-limiting step. mdpi.com The stability of the resulting Meisenheimer complex is a key factor in determining the reaction's feasibility. mdpi.com
In the context of this compound, SNAr reactions would provide a powerful tool for introducing a wide range of functional groups onto the aromatic core, enabling the synthesis of derivatives with diverse properties. For example, reactions with amines, alkoxides, or thiolates could be envisioned, leading to the corresponding substituted benzo[cd]indolones. clockss.orgnii.ac.jp
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. For a complex molecule like this compound, computational studies can elucidate reaction pathways, identify transition states, and explain observed reactivity and selectivity.
Quantum chemical methods, such as Density Functional Theory (DFT), are widely used to investigate the electronic structure of molecules and the changes that occur during a chemical reaction. strath.ac.ukrsc.org The analysis of electron density distribution can reveal the most reactive sites in a molecule. rsc.org For this compound, calculations of the electron density would highlight the electrophilic character of the aromatic ring, particularly at the positions activated by the nitro group.
Natural Bond Orbital (NBO) analysis can provide further details about intramolecular interactions and charge distribution. researchgate.net By examining the interactions between occupied and unoccupied orbitals, it is possible to understand how the different parts of the molecule electronically communicate with each other, which is crucial for predicting reactivity.
Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity, emphasizing the role of electron density changes along the reaction path. scielo.org.mx MEDT has been successfully applied to understand the mechanisms of various reactions, including cycloadditions involving nitrones and nitroolefins. researchgate.netmdpi.com
In the context of reactions involving the nitro group of this compound, MEDT could be used to analyze the flow of electron density during, for example, a cycloaddition reaction. This analysis can help to determine whether a reaction is polar or non-polar and can explain the observed regioselectivity and stereoselectivity. The theory posits that the interaction between the most electrophilic and nucleophilic centers of the reacting species governs the initial stages of the reaction. mdpi.com
For a more dynamic picture of a reaction, quasiclassical direct-dynamics trajectory simulations can be employed. youtube.comnih.gov This method involves calculating the trajectory of atoms over a potential energy surface that is computed "on the fly" using quantum chemical methods. osti.gov These simulations can reveal non-statistical dynamic effects, such as the formation of short-lived intermediates or the existence of non-intuitive reaction pathways that might not be apparent from static calculations of transition states and intermediates. nih.gov
For reactions of this compound, such as an SNAr reaction, quasiclassical trajectory simulations could provide a detailed, time-resolved picture of the bond-breaking and bond-forming processes, offering a deeper understanding of the reaction mechanism beyond the traditional static models. nih.govosti.gov
Stereoselective and Regioselective Aspects of Benzo[cd]indolone Transformations
The control of stereoselectivity and regioselectivity in chemical transformations is a cornerstone of modern synthetic organic chemistry, enabling the precise construction of complex molecular architectures. In the context of this compound and its derivatives, these aspects are crucial for the development of novel therapeutic agents and functional materials. The inherent structural features of the benzo[cd]indolone core, combined with the electronic influence of substituents such as the nitro group, present unique challenges and opportunities for selective functionalization.
Regioselectivity in Transformations
The regiochemical outcome of reactions involving the benzo[cd]indol-2(1H)-one scaffold is largely dictated by the inherent electronic properties of the ring system and the nature of the attacking reagent. For electrophilic aromatic substitution, the indole-like part of the molecule is generally more reactive than the benzene (B151609) ring. Within the indole (B1671886) moiety, the position of substitution is influenced by the directing effects of the lactam functionality and any existing substituents.
Conversely, the nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) . Halogens or other suitable leaving groups on the aromatic ring, particularly at positions ortho and para to the nitro group, are susceptible to displacement by nucleophiles. While specific studies on this compound are not extensively documented, the principles of SNAr on other nitro-activated systems suggest that nucleophilic attack would be highly regioselective.
Research on related heterocyclic systems, such as 2,4-dichloroquinazolines, has demonstrated that nucleophilic substitution occurs with high regioselectivity at the 4-position, which is activated by the adjacent nitrogen atom. nih.gov This suggests that in a suitably substituted this compound, selective functionalization via SNAr could be a viable strategy.
Stereoselective Transformations
Achieving stereocontrol in reactions involving the benzo[cd]indol-2(1H)-one scaffold is essential for accessing enantiomerically pure compounds with specific biological activities. This can be accomplished through various strategies, including the use of chiral catalysts, chiral auxiliaries, or by substrate-controlled diastereoselective reactions.
Asymmetric Hydrogenation:
One of the most powerful methods for introducing chirality is through asymmetric hydrogenation. While specific examples for this compound are not prevalent in the literature, studies on related indole systems have shown that the pyrrole (B145914) ring can be enantioselectively hydrogenated to yield chiral indolines. For instance, palladium-catalyzed asymmetric hydrogenation of unprotected indoles has been achieved with high enantioselectivity (up to 98% ee) using a strong Brønsted acid as an activator. nih.gov This approach relies on the formation of an iminium intermediate which is then hydrogenated by a chiral palladium-hydride species. nih.gov Similarly, ruthenium-NHC catalysts have been employed for the highly enantioselective and complete hydrogenation of protected indoles to afford chiral octahydroindoles. nih.gov These methodologies suggest that the lactam-containing pyrrole ring of this compound could potentially be a substrate for similar asymmetric reductions, leading to chiral dihydro- or tetrahydro-benzo[cd]indolones.
Domino Reactions for Stereoselective Synthesis:
Domino reactions offer an efficient route to complex, stereochemically defined structures from simple precursors. A notable example is the domino Friedel–Crafts/nitro-Michael reaction between 4-substituted indoles and nitroethene, catalyzed by chiral phosphoric acids. nih.gov This reaction constructs the tetracyclic core of ergot alkaloids, which contains the benzo[cd]indole framework, with high diastereo- and enantioselectivity. nih.gov The reaction proceeds through a highly organized transition state where the chiral catalyst directs the approach of the reactants. nih.gov This demonstrates that the benzo[cd]indole skeleton can be assembled with excellent stereocontrol from acyclic or simpler cyclic precursors.
Enzymatic Reactions:
Biocatalysis presents a powerful tool for stereoselective synthesis. Engineered enzymes have been utilized for the asymmetric construction of lactam rings, a key feature of the benzo[cd]indol-2(1H)-one structure. For example, engineered myoglobin (B1173299) variants can catalyze intramolecular C-H amidation to produce β-, γ-, and δ-lactams with high enantioselectivity. nih.gov This chemoenzymatic strategy could potentially be adapted for the synthesis of chiral benzo[cd]indolone derivatives.
Cycloaddition Reactions:
Cycloaddition reactions are another valuable tool for creating multiple stereocenters in a single step. While specific cycloadditions involving this compound as a dienophile or dipolarophile are not widely reported, related reactions provide insight into potential stereochemical outcomes. For example, the [4+3]-cycloaddition of 2-amino-β-nitrostyrenes with azaoxyallyl cations has been developed to synthesize 1,4-benzodiazepin-3-ones, including an asymmetric variant using a bifunctional squaramide-based catalyst. This highlights the potential for the nitro-substituted aromatic portion of this compound to participate in stereoselective cycloadditions.
The following table summarizes potential stereoselective transformations applicable to the benzo[cd]indolone scaffold based on related systems.
| Transformation | Catalyst/Reagent | Substrate Type | Stereochemical Outcome | Reference |
| Asymmetric Hydrogenation | Palladium complex with chiral ligand / Brønsted acid | Unprotected Indoles | Chiral Indolines (up to 98% ee) | nih.gov |
| Asymmetric Hydrogenation | Ruthenium-NHC complex | Protected Indoles | Chiral Octahydroindoles | nih.gov |
| Domino Friedel-Crafts/Nitro-Michael | Chiral Phosphoric Acid | 4-Substituted Indoles and Nitroethene | Tricyclic trans products with high diastereo- and enantioselectivity | nih.gov |
| Enzymatic C-H Amidation | Engineered Myoglobin | Dioxazolones | Chiral Lactams (high ee) | nih.gov |
| Asymmetric [4+3] Cycloaddition | Squaramide-based organocatalyst | 2-Amino-β-nitrostyrenes | Chiral 1,4-Benzodiazepines (moderate ee) |
Derivatization and Functionalization Strategies of the 4 Nitrobenzo Cd Indol 2 1h One and Benzo Cd Indolone Core
Functional Group Interconversions on the Benzo[cd]indolone Scaffold
Functional group interconversions are fundamental to elaborating the benzo[cd]indolone core. A primary and crucial transformation is the reduction of the nitro group at the C4 position of 4-nitrobenzo[cd]indol-2(1H)-one to an amino group. This conversion is a gateway to a wide array of further functionalizations.
The reduction of the nitro group to form 4-aminobenzo[cd]indol-2(1H)-one can be achieved using various standard reducing agents. A common method involves the use of tin(II) chloride dihydrate in a suitable solvent. nih.gov This resulting amino group is a versatile handle for subsequent reactions, such as amide bond formation, diazotization, or alkylation, thereby enabling the introduction of diverse substituents and the construction of more complex molecules.
Another important functional group manipulation on the benzo[cd]indolone scaffold is the transformation of other substituents. For instance, a formyl group, which can be introduced at the C6 position, can undergo various reactions. nih.gov This aldehyde functionality can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or serve as an electrophilic site for the introduction of nucleophiles.
These interconversions are pivotal for creating a library of benzo[cd]indolone derivatives with varied electronic and steric properties, which is essential for structure-activity relationship (SAR) studies in drug discovery and materials science.
Introduction of Sulfonyl Chloride and Sulfonamide Moieties via Electrophilic Substitution
The introduction of sulfur-containing functional groups, particularly sulfonamides, is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. ekb.egucl.ac.uk On the benzo[cd]indol-2(1H)-one scaffold, this is typically achieved through an electrophilic substitution reaction.
The process commences with the treatment of benzo[cd]indol-2(1H)-one with chlorosulfonic acid. nih.gov This reaction introduces a sulfonyl chloride group onto the aromatic ring, yielding 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride. nih.gov This key intermediate is then reacted with a variety of primary or secondary amines in the presence of a base, such as triethylamine (B128534) (Et3N) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to furnish a diverse library of N-substituted sulfonamides. nih.gov
The synthesis of these sulfonamide derivatives is significant as this functional group can act as a hydrogen bond donor and acceptor, potentially improving binding affinity to biological targets. ekb.eg The general synthetic route is outlined below:
Table 1: Synthesis of Benzo[cd]indolone-6-sulfonamides
| Step | Starting Material | Reagent(s) | Product | Yield |
| 1 | Benzo[cd]indol-2(1H)-one | Chlorosulfonic acid | 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride | 38% nih.gov |
| 2 | 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride | Various amines, Et3N, DMAP | N-substituted 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamides | 10-68% nih.gov |
This strategy has been successfully employed to synthesize a range of N-substituted 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamides. nih.gov
N-Alkylation and C-Functionalization of the Indolone Nitrogen and Carbon Atoms
Modification of both the nitrogen and carbon atoms of the benzo[cd]indolone core is a powerful approach to expand the chemical space of this scaffold.
N-Alkylation:
The nitrogen atom of the lactam ring in benzo[cd]indol-2(1H)-one can be readily alkylated. This is typically achieved by treating the parent compound with an alkyl halide in the presence of a suitable base. For example, N-alkylation with a brominated butyl chain has been reported as a step in synthesizing more complex derivatives. nih.gov This reaction introduces a flexible linker that can be further functionalized.
C-Functionalization:
The carbon framework of the benzo[cd]indolone nucleus can be functionalized through various C-H activation and coupling reactions. Friedel-Crafts acylation is a common method to introduce acyl groups onto the aromatic ring. For instance, treatment of benzo[cd]indol-2(1H)-one with acetyl chloride and aluminum chloride can introduce an acetyl group at the C6 position. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions offer a versatile tool for C-C bond formation. rsc.org These methods allow for the introduction of aryl, vinyl, or alkyl groups at specific positions on the benzo[cd]indolone ring system, leading to the synthesis of highly functionalized derivatives. A recent study has also demonstrated a transition-metal-free synthesis of 2-substituted benzo[cd]indoles from peri-dihalonaphthalenes and nitriles. nih.govresearchgate.net
Table 2: Examples of N-Alkylation and C-Functionalization Reactions
| Reaction Type | Position | Reagents | Product Type |
| N-Alkylation | N1 | Bromoalkanes, K2CO3 | 1-alkyl-benzo[cd]indol-2(1H)-one nih.gov |
| Friedel-Crafts Acylation | C6 | Acetyl chloride, AlCl3 | 6-acetyl-benzo[cd]indol-2(1H)-one nih.gov |
| Vilsmeier-Haack Reaction | C6 | POCl3, DMF | 6-formyl-benzo[cd]indol-2(1H)-one nih.gov |
Conjugation Chemistry for Advanced Molecular Architectures, e.g., Pyrrolobenzodiazepine Conjugates
The benzo[cd]indolone scaffold can be incorporated into more complex molecular architectures through conjugation chemistry. A notable example is the synthesis of benzo[cd]indolone-pyrrolobenzodiazepine (PBD) conjugates. nih.govresearchgate.net PBDs are a class of DNA-interactive agents, and their conjugation with other moieties can modulate their biological activity.
The synthetic strategy for these conjugates often involves linking the C8-position of a PBD precursor, such as DC-81, with a benzo[cd]indol-2(1H)-one moiety through various alkane spacers. nih.govjohnshopkins.edu This is typically achieved by alkylating a phenolic hydroxyl group on the PBD core with a haloalkyl-functionalized benzo[cd]indolone derivative. nih.gov The resulting conjugates have shown promising anticancer activity. nih.govjohnshopkins.edu
These complex molecules are designed to have enhanced DNA binding ability and specific biological activities. nih.gov The modular nature of this synthetic approach allows for the variation of the linker length and the substitution pattern on both the PBD and benzo[cd]indolone units, enabling the fine-tuning of their properties.
Strategies for Diversifying Substituent Patterns on the Benzo[cd]indolone Nucleus
A key goal in modern medicinal chemistry is the creation of diverse libraries of compounds for biological screening. Several strategies exist to diversify the substituent patterns on the benzo[cd]indolone nucleus.
One approach is to start with a pre-functionalized benzo[cd]indolone core and then build upon it. For example, a 6-formylbenzo[cd]indol-2(1H)-one can be used as a platform for further diversification. nih.gov The aldehyde can be converted into various other functional groups or used in condensation reactions to attach different molecular fragments.
Another powerful strategy is the use of multi-component reactions or one-pot syntheses. These methods allow for the rapid assembly of complex molecules from simple starting materials in a single step, often with high atom economy. researchgate.net For instance, a one-pot cascade reaction has been reported for the synthesis of useful intermediates for aristolactam natural products, which share a similar core structure. researchgate.net
Furthermore, the development of novel synthetic methodologies, such as copper-catalyzed cyclization of 8-alkynyl-1-naphthylamine derivatives, provides new avenues for accessing polysubstituted benzo[cd]indoles. researchgate.net These advanced synthetic methods are crucial for systematically exploring the chemical space around the benzo[cd]indolone scaffold and for discovering new compounds with desirable properties.
Theoretical and Advanced Spectroscopic Characterization of 4 Nitrobenzo Cd Indol 2 1h One Derivatives
Quantum Chemical Predictions of Electronic Structure and Frontier Molecular Orbitals
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting the electronic properties of molecules. nih.govscirp.org These computational methods allow for the optimization of molecular geometry and the calculation of various electronic parameters that govern a molecule's reactivity and photophysical behavior. nih.gov
HOMO-LUMO Energy Gap Analysis and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing the electronic properties and reactivity of a molecule. A smaller energy gap generally indicates higher chemical reactivity, greater polarizability, and a molecule that is more easily excited. scirp.orgnih.gov This is because the HOMO-LUMO gap corresponds to the energy required for the first electronic transition. For organic molecules, this analysis helps in understanding charge transfer interactions which are crucial for their bioactivity. scirp.org
A detailed HOMO-LUMO energy gap analysis for 4-Nitrobenzo[cd]indol-2(1H)-one, based on specific DFT calculations, is not available in the reviewed public scientific literature. Such an analysis would provide specific values for the HOMO and LUMO energies and the resulting energy gap, which would be instrumental in predicting its stability and electronic transitions.
Intramolecular Charge Transfer Characteristics and Donor-Acceptor Interactions
Intramolecular charge transfer (ICT) is a fundamental photophysical process where, upon photoexcitation, electron density moves from an electron-donating part of a molecule to an electron-accepting part. In the case of this compound, the core benzo[cd]indol-2(1H)-one structure can act as a donor, while the nitro (-NO₂) group at the 4-position is a strong electron-accepting group. This donor-acceptor architecture suggests that ICT is a likely process in the excited state. Molecules exhibiting ICT often display unique photophysical properties, such as large Stokes shifts.
Specific computational or experimental studies detailing the intramolecular charge transfer characteristics for this compound have not been identified in the surveyed literature. A thorough investigation would typically involve solvatochromism studies and theoretical calculations to map the electron density distribution in both the ground and excited states.
Photophysical Properties Analysis through Computational and Experimental Spectroscopy
The photophysical properties of a compound describe its interaction with light, including absorption, fluorescence, and phosphorescence. These are determined by the nature of its electronic states and the transitions between them.
UV-Visible Absorption and Fluorescence Spectroscopy
UV-Visible absorption spectroscopy measures the wavelengths of light a molecule absorbs, corresponding to electronic transitions from the ground state to various excited states. Fluorescence spectroscopy measures the light emitted when the molecule relaxes from its lowest singlet excited state (S₁) back to the ground state (S₀). These techniques provide key information on the electronic structure. For instance, the UV-Vis spectra of some indole (B1671886) derivatives show characteristic peaks indicating the presence of the indole moiety. researchgate.net The benzo[cd]indol-2(1H)-one scaffold itself has been utilized in fluorescent probes. nih.gov
Despite the existence of the parent compound in fluorescent agents, specific experimental data, such as maximum absorption wavelengths (λmax), molar extinction coefficients (ε), fluorescence emission wavelengths, and quantum yields for this compound, are not documented in the available research.
Phosphorescence Spectra and Triplet State Characterization
Phosphorescence is the emission of light from a molecule's triplet excited state (T₁) as it returns to the singlet ground state (S₀). This process, known as intersystem crossing, is formally "forbidden" and thus occurs on a much longer timescale (microseconds to seconds) than fluorescence. researchgate.net Characterizing the triplet state is important for applications in areas like photodynamic therapy and organic light-emitting diodes (OLEDs). rsc.orgtue.nl Studies on related nitro-aromatic compounds have shown that they can undergo intersystem crossing to populate a triplet state. nih.gov
A detailed characterization of the triplet state of this compound, including its phosphorescence spectrum, lifetime, and quantum yield, has not been reported in the scientific literature reviewed.
Theoretical Studies of Excited State Intramolecular Proton Transfer (ESIPT)
Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within the same molecule after it has been promoted to an electronic excited state. This process requires a specific molecular structure containing both a proton donor and an acceptor in close proximity. The N-H group in the lactam ring of this compound could potentially serve as a proton donor to the adjacent carbonyl oxygen or the nitro group upon excitation. Molecules undergoing ESIPT often exhibit a large Stokes shift or dual fluorescence.
A specific theoretical investigation using methods like Time-Dependent Density Functional Theory (TD-DFT) to explore the potential energy surfaces and determine the feasibility of ESIPT in this compound has not been found in the existing literature.
Advanced Spectroscopic Techniques for Structural and Electronic Elucidation
The precise definition of the molecular structure and electronic landscape of this compound derivatives relies on the application of sophisticated spectroscopic methods. These techniques are indispensable for confirming chemical identity, determining three-dimensional architecture, and understanding electronic behavior.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural verification of benzo[cd]indol-2(1H)-one derivatives. researchgate.net Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy offer detailed information about the chemical environment of each atom within the molecule.
The chemical shifts (δ) observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic distribution surrounding the nuclei. The presence of the electron-withdrawing nitro group at the C4 position significantly influences the chemical shifts of nearby aromatic protons and carbons, providing key data on the electronic effects of substitution on the tricyclic core. For instance, in studies of various benzo[cd]indol-2(1H)-one derivatives, distinct signals in the aromatic region of the ¹H NMR spectrum confirm the positions of substituents on the fused ring system. nih.gov
Conformational analysis, particularly concerning substituents at the N1 position, can be inferred from coupling constants (J-values) and through-space correlations observed in 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). These analyses help determine the preferred spatial arrangement of flexible side chains relative to the rigid benzo[cd]indol-2(1H)-one scaffold.
Table 1: Example ¹H and ¹³C NMR Data for Benzo[cd]indol-2(1H)-one Derivatives
| Compound | Nucleus | Chemical Shift (δ) in ppm | Solvent |
| 6-acetylbenzo[cd]indol-2(1H)-one | ¹H NMR | 9.20 (d, J=8.43 Hz, 1H), 8.72 (s, 1H), 8.12 (t, J=8.17 Hz, 2H), 7.84 (t, J=7.74 Hz, 1H), 7.02 (d, J=7.56 Hz, 1H), 2.72 (s, 3H) | CDCl₃ |
| ¹³C NMR | 198.05, 168.53, 140.56, 133.48, 131.77, 129.53, 127.23, 126.56, 125.88, 124.82, 124.00, 103.91, 27.03 | CDCl₃ | |
| 6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one | ¹H NMR | 10.16 (s, 1H), 9.12 (d, J=8.01 Hz, 1H), 8.07 (d, J=7.02 Hz, 1H), 7.96 (d, J=7.41 Hz, 1H), 7.83 (m, 1H), 7.01 (d, J=7.42 Hz, 1H), 3.97 (t, J=6.74 Hz, 2H), 3.60 (t, J=6.14 Hz, 2H), 2.02-1.84 (m, 4H) | CDCl₃ |
| ¹³C NMR | 192.09, 168.30, 144.99, 140.69, 131.18, 131.01, 127.25, 126.33, 125.48, 103.86, 44.34, 39.45, 29.59, 25.96 | CDCl₃ |
Data sourced from a study on benzo[cd]indol-2(1H)-one derivatives. nih.gov
Mass spectrometry is essential for confirming the molecular weight and elemental composition of newly synthesized compounds. researchgate.net High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula.
ESI is a soft ionization technique that typically generates protonated molecular ions ([M+H]⁺) with minimal in-source fragmentation. nih.govnih.gov This is particularly useful for confirming the mass of the parent molecule. For various derivatives of the benzo[cd]indol-2(1H)-one scaffold, ESI-MS has been routinely used to verify the expected molecular mass following synthesis. nih.gov
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways. In this technique, the parent ion (e.g., the [M+H]⁺ ion) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is a structural fingerprint of the molecule. For this compound derivatives, characteristic fragmentation would likely involve the loss of the nitro group (NO₂), cleavage of N-alkyl side chains, and ruptures of the lactam ring, providing conclusive evidence for the core structure and the nature of its substituents. nih.gov
Table 2: Example ESI-MS Data for Benzo[cd]indol-2(1H)-one Derivatives
| Compound Name | Expected Ion | Observed m/z |
| 6-acetylbenzo[cd]indol-2(1H)-one | [M+H]⁺ | 212.08 |
| 6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one | [M+H]⁺ | 332.12 |
| {1-[4-(4-morpholinobutyl)butoxycarbonylaminobutyl]}-6-[(3-dimethylamino)acrylyl]benzo[cd]indol-2(1H)-one | [M+H]⁺ | 579.29 |
| 1-(4-((4-((4-aminobutyl)amino)butyl)amino)butyl)-6-(1H-benzo[d]imidazol-2-yl)benzo[cd]indol-2(1H)-one | [M+H]⁺ | 799.45 |
Data represents the protonated molecule [M+H]⁺ and is sourced from a study on benzo[cd]indol-2(1H)-one derivatives. nih.gov
The crystal structure of a benzo[cd]indol-2(1H)-one derivative complexed with the BRD4 bromodomain, for example, revealed the exact binding mode within the protein's acetyl-lysine binding pocket. nih.gov Such analyses are crucial for structure-based drug design, providing a detailed map of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern molecular recognition. For this compound, a crystal structure would precisely define the planarity of the tricyclic system and the orientation of the nitro group relative to the aromatic rings.
Electrochemical Property Determination
The electrochemical properties of a molecule, such as its oxidation and reduction potentials, are critical for applications in materials science and for understanding its behavior in biological redox processes. The presence of the electron-withdrawing nitro group and the extended π-conjugated system in this compound suggests that it would possess distinct electrochemical characteristics. Techniques like cyclic voltammetry could be used to probe the redox behavior of these compounds. However, based on a review of available scientific literature, specific studies detailing the electrochemical property determination for this compound and its derivatives are not extensively reported. This represents an area for future investigation to fully characterize this class of compounds.
Applications in Materials Science and Organic Electronics Research Derived from Benzo Cd Indol 2 1h One
Design and Synthesis of Advanced Organic Materials Featuring the Benzo[cd]indolone Moiety
The synthesis of advanced materials based on the benzo[cd]indol-2(1H)-one core is a dynamic area of research, driven by the quest for novel compounds with specific biological or physical properties. The core scaffold itself is often prepared from naphthalic anhydride (B1165640) derivatives. researchgate.net A common synthetic strategy involves the functionalization of the benzo[cd]indolone ring system at various positions to modulate its properties.
Key synthetic approaches include:
N-Alkylation: The nitrogen atom of the lactam ring is readily alkylated, allowing for the introduction of various side chains. For instance, reacting 6-acetylbenzo[cd]indol-2(1H)-one with 1,4-dibromobutane (B41627) introduces a reactive butyl bromide group, which can be further modified. frontiersin.org This position is crucial for attaching moieties that can influence solubility, cellular uptake, or linkage to other molecular components.
Substitution on the Aromatic Core: The benzene (B151609) part of the scaffold can be functionalized with different groups. For example, creating 6-formyl or 6-acetyl derivatives provides a chemical handle for further reactions, such as linking polyamine chains or constructing more complex heterocyclic systems. nih.govfrontiersin.org
Conjugation to Other Moieties: A powerful strategy involves linking the benzo[cd]indolone scaffold to other functional molecules to create hybrid materials. Kamal et al. designed and synthesized a series of conjugates by linking the benzo[cd]indol-2(1H)-one moiety to pyrrolobenzodiazepine (PBD), a known DNA-binding agent, via alkane spacers. researchgate.netnih.gov This approach aims to combine the properties of both parent molecules to develop potent anticancer agents. researchgate.netnih.gov
These synthetic strategies have led to a diverse library of benzo[cd]indolone derivatives. The choice of substituents is critical in tuning the final properties of the material, whether for biological targeting, enhancing fluorescence, or optimizing electronic characteristics for device applications. nih.govresearchgate.net
| Derivative Type | Synthetic Strategy | Intended Application | Reference |
| Polyamine Conjugates | N-alkylation with brominated precursors followed by reaction with polyamines. | Bioimaging, Anticancer | nih.gov |
| Pyrrolobenzodiazepine (PBD) Conjugates | Linking the C8-position of a PBD precursor with a benzo[cd]indol-2(1H)-one moiety through alkane spacers. | Anticancer | nih.gov |
| BRD4 Inhibitors | Structural optimization and functionalization of the benzo[cd]indol-2(1H)-one scaffold. | Anticancer | nih.gov |
| Benzo[cd]furo[2,3-f]indole Derivatives | Cyclodehydration of 6-acylmethyloxy-1-alkyl-benzo[cd]indol-2(1H)-ones. | Materials for Solar Cells | researchgate.net |
Development of Fluorescent Probes and Bioimaging Agents Based on Benzo[cd]indolone Derivatives
The inherent fluorescence of the benzo[cd]indol-2(1H)-one core makes it an excellent scaffold for developing fluorescent probes and bioimaging agents. By chemically modifying the core, researchers can create probes that target specific organelles within cells and report on local environments.
A significant area of research has been the development of lysosome-targeted probes. nih.govresearchgate.net Polyamines are known to be transported into cells and accumulate in lysosomes. Capitalizing on this, researchers have synthesized conjugates of benzo[cd]indol-2(1H)-one with polyamines like homospermine. nih.govfrontiersin.org
HBC (homospermine-benzo[cd]indol-2(1H)-one conjugate) was an early example of a lysosome-targeted bio-imaging agent. nih.gov
Further development led to compound 15f , a novel polyamine-benzo[cd]indol-2(1H)-one conjugate that not only targets lysosomes but also exhibits stronger green fluorescence than the original HBC probe. nih.govfrontiersin.org This enhanced brightness makes it a more effective imaging agent. nih.gov
Beyond simple localization, these probes can be designed to be "smart," responding to specific physiological parameters. For example, a benzo[c,d]indole-based dimethine cyanine (B1664457) dye was synthesized to act as an OFF–ON–OFF type of pH-dependent fluorescent sensor. researchgate.net This D-π-A (donor-π-acceptor) molecule uses its pentavalent nitrogen group as a pH modulator, allowing it to sense and report on pH changes within its environment. researchgate.net
These developments highlight the dual functionality that can be engineered into benzo[cd]indolone derivatives. They can act as both diagnostic tools for visualizing cellular structures and as therapeutic agents, a concept known as "theranostics." nih.govnih.gov
| Probe Name/Type | Target/Sensing Mechanism | Key Features | Reference |
| Compound 15f | Lysosomes | Strong green fluorescence; dual imaging and antimetastatic agent. | nih.gov |
| HBC | Lysosomes | Lysosome-targeted bio-imaging agent. | nih.gov |
| Dimethine Cyanine Dye D1 | pH-dependent sensor | OFF-ON-OFF fluorescence based on pH; D-π-A structure. | researchgate.net |
Investigation of Benzo[cd]indolones in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The favorable electronic and photophysical properties of the benzo[cd]indole (B15494331) scaffold have made it a promising candidate for use in organic electronics. nih.gov Specifically, its derivatives are being explored as materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).
In the field of OLEDs, deep blue fluorescent materials are particularly crucial for achieving full-color displays and solid-state lighting. Researchers have designed and synthesized a series of compounds based on a 2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole core, which is a related, larger benzoindole structure. rsc.org
These molecules were engineered into a D–π–A–π–D structure , where donor (D) and acceptor (A) groups are strategically placed to optimize electronic properties. rsc.org
This design resulted in a high photoluminescence quantum yield (up to 76.01%) with emission in the deep blue region (around 410 nm). rsc.org
An OLED device using the CzCNBPyIp emitter, a derivative from this series, demonstrated stable deep blue emission peaking at 416 nm. It achieved a maximum external quantum efficiency (EQE) of 2.6% and exhibited excellent color stability with CIEx,y coordinates of (0.162, 0.085). rsc.org This performance positions it among the best solution-processed deep blue fluorescent devices. rsc.org
In the context of OPVs and related technologies, the focus is on materials that can absorb light, particularly in the near-infrared (NIR) region, to generate electricity. Benzo[cd]indole is recognized as an effective terminal group for creating molecules with large "effective lengths," which enables strong absorption of long-wavelength light. researchgate.net Benzo[cd]indolenyl-substituted heptamethine cyanine dyes, for example, show significant NIR absorption beyond 1000 nm. researchgate.netrsc.org This property makes them highly suitable for applications like dye-sensitized solar cells and as components in composites for solar energy conversion. researchgate.netresearchgate.net
| Application | Material/Structure | Performance Highlight | Reference |
| OLED | CzCNBPyIp emitter (D–π–A–π–D structure) | Deep blue emission (416 nm), Max EQE = 2.6%, CIEx,y = (0.162, 0.085) | rsc.org |
| OPV/Solar Cell | Benzo[cd]indolenyl-substituted heptamethine cyanine dyes | Strong NIR absorption >1000 nm | researchgate.netrsc.org |
Polymer Chemistry Applications: Photoinitiator Development and Mechanistic Studies
Derivatives of the benzo[cd]indolone family have shown significant potential in polymer chemistry, particularly as photoinitiators. Photoinitiators are compounds that, upon absorbing light, generate reactive species (radicals or cations) that initiate polymerization. There is a high demand for initiators that can be activated by visible light from safe and energy-efficient sources like LEDs.
Research has shown that derivatives of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione, a structurally related compound, are highly effective photoinitiators. rsc.org By incorporating amino or nitro substituents, their absorption spectra can be tuned across the visible range. rsc.org
These compounds, when used in two or three-component photoinitiating systems (often with an iodonium (B1229267) salt, an amine, or N-vinylcarbazole), can efficiently initiate polymerization upon exposure to various visible light LEDs (e.g., 405 nm, 455 nm, 470 nm). rsc.org
The versatility of these systems allows for both the free radical polymerization of acrylates and the cationic ring-opening polymerization of epoxides. rsc.org
Remarkably, their activity extends to longer wavelengths, enabling polymerization under green (532 nm) and red (635 nm) laser light, paving the way for panchromatic behavior. rsc.org
Mechanistic studies involving steady-state photolysis, fluorescence, cyclic voltammetry, and electron spin resonance (ESR) have been crucial to understanding the structure-efficiency relationships and the photochemical pathways through which these initiators function. rsc.org This research opens up possibilities for using these compounds in applications requiring polymerization under soft conditions, such as in coatings, 3D printing, and the fabrication of dental materials.
| Photoinitiator System | Polymerization Type | Light Source | Reference |
| NDN derivative + Iodonium salt + N-vinylcarbazole | Cationic (epoxides), Radical (acrylates) | Violet-Blue LEDs (405, 455, 470 nm) | rsc.org |
| NDN derivative + Amine | Radical (acrylates) | Visible LEDs | rsc.org |
| NDN derivative + Co-initiators | Cationic/Radical | Green (532 nm) & Red (635 nm) Lasers | rsc.org |
Supramolecular Assembly and Host-Guest Chemistry Involving Benzo[cd]indolone Architectures
Supramolecular chemistry, which involves molecular assembly through non-covalent interactions like π–π stacking and hydrogen bonding, is fundamental to the material properties of benzo[cd]indolone derivatives. tue.nl The planar and aromatic nature of the benzo[cd]indolone core promotes strong π–π stacking interactions, leading to self-assembly or aggregation. researchgate.netrsc.org While this can be a useful feature for creating ordered structures, it can also be detrimental in applications where molecularly dissolved species are required.
A key challenge in using benzo[cd]indolenyl-based dyes, such as heptamethine cyanines for NIR-absorbing films, is their tendency to form aggregates. rsc.org This aggregation can alter the optical properties and reduce the performance of the material. Research in this area focuses on controlling the supramolecular assembly through molecular design:
Introducing Steric Hindrance: Modifying the central polymethine chain of the cyanine dye by introducing bulky cyclohexene (B86901) rings instead of flatter cyclopentene (B43876) rings can effectively inhibit dye aggregation. This steric hindrance disrupts the close packing of the molecules. rsc.org
Anion Exchange: The counter-anion paired with a cationic dye can significantly influence its properties. Replacing a standard perchlorate (B79767) (ClO₄⁻) anion with a bulky, non-coordinating anion like tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (BARF) has been shown to substantially improve the compatibility and thermal stability of the dye within a polymer film, further preventing aggregation. rsc.org
These strategies demonstrate how the principles of supramolecular and host-guest chemistry are applied to fine-tune the bulk properties of materials derived from benzo[cd]indolones. By controlling the non-covalent interactions between these molecules, researchers can optimize their performance for specific applications, from highly transparent NIR-absorbing films to other advanced functional materials. rsc.org
Structure Activity Relationship Sar and Rational Design Principles for Benzo Cd Indolone Analogues
Theoretical Approaches to Structure-Reactivity Correlations
Theoretical and computational chemistry provide powerful tools to elucidate the intricate relationship between the structure of a molecule and its reactivity. For 4-Nitrobenzo[cd]indol-2(1H)-one and its analogues, methods like Density Functional Theory (DFT) and the Hard-Soft Acid-Base (HSAB) principle are employed to calculate chemical reactivity descriptors. nih.gov These descriptors help in understanding and predicting the molecule's behavior in biological systems.
DFT calculations can determine the optimized molecular structure, vibrational frequencies, and electronic properties of these compounds. mdpi.com The analysis of frontier molecular orbitals (HOMO and LUMO) is particularly insightful, as the energy gap between them indicates the molecule's chemical reactivity and kinetic stability. For instance, a smaller HOMO-LUMO gap suggests higher reactivity. Furthermore, the electron localization function (ELF) and local orbital localizer (LOL) studies can visualize electron delocalization within the molecule, providing a deeper understanding of its electronic structure. mdpi.com
The reactivity of indol-4-ones has been correlated with their antifungal activity using such theoretical models, suggesting that these computational approaches can be predictive of biological function. nih.gov
Computational Design of Benzo[cd]indolone Derivatives with Tuned Electronic and Photophysical Properties
Computational methods are instrumental in the rational design of novel benzo[cd]indolone derivatives with tailored electronic and photophysical properties. By systematically modifying the core structure with different substituents, it is possible to modulate properties such as absorption and emission spectra, which is particularly relevant for applications in areas like fluorescent probes and photodynamic therapy.
For example, the introduction of a strongly electron-withdrawing nitro group can significantly impact the absorption and emission profiles of a chromophoric system. researchgate.net Theoretical calculations, such as Time-Dependent DFT (TD-DFT), can predict the UV-Vis absorption spectra of these modified compounds. mdpi.com This predictive capability allows for the in silico design of derivatives with desired photophysical characteristics before undertaking their actual synthesis, saving time and resources. The development of benzo[cd]indolenyl-substituted heptamethine cyanine (B1664457) dyes with pronounced near-infrared (NIR) absorption illustrates the successful application of these design principles, where DFT calculations were used to elucidate the influence of structural modifications on their optical properties. google.com
Virtual Screening and Ligand Design Methodologies
Virtual screening has emerged as a cornerstone in modern drug discovery for identifying novel bioactive compounds from large chemical libraries. Both ligand-based and structure-based virtual screening (LBVS and SBVS) approaches have been successfully applied to the benzo[cd]indol-2(1H)-one scaffold.
Structure-based virtual screening (SBVS) relies on the three-dimensional structure of a biological target. This method has been pivotal in the discovery of benzo[cd]indol-2(1H)-one derivatives as potent inhibitors of various enzymes and proteins. For instance, SBVS campaigns have identified these compounds as inhibitors of bromodomain and extra-terminal domain (BET) proteins, which are crucial targets in cancer therapy. researchgate.netacs.org Similarly, a combination of a novel AlphaScreen high-throughput screening (HTS) assay and SBVS led to the identification of benzo[cd]indol-2(1H)-ones as inhibitors of Atg4B, an important enzyme in autophagy. nih.gov In another study, virtual screening identified a benzo[cd]indolone derivative as a potential inhibitor of Mycobacterium tuberculosis lumazine (B192210) synthase, a key enzyme in riboflavin (B1680620) biosynthesis. nih.gov
Ligand-based virtual screening (LBVS), on the other hand, utilizes the information from known active ligands to identify new compounds with similar properties. This approach is particularly useful when the 3D structure of the target is unknown. Pharmacophore modeling, a common LBVS technique, has been used to identify novel antagonists for various receptors. mdpi.com
The general workflow for these screening methodologies often involves:
Preparation of a compound library.
Docking of the compounds into the active site of the target protein (for SBVS) or comparison with a pharmacophore model (for LBVS).
Ranking of the compounds based on a scoring function.
Selection of the top-ranking candidates for experimental validation.
These computational techniques significantly accelerate the initial stages of drug discovery and have proven to be highly effective for the benzo[cd]indolone scaffold.
Influence of Nitro Group Position and Other Substituents on Molecular Properties and Reactivity
The position of the nitro group and the presence of other substituents on the benzo[cd]indol-2(1H)-one ring system have a profound impact on the molecule's properties and reactivity. The nitro group is a strong electron-withdrawing group, and its placement can significantly alter the electron distribution within the aromatic system.
Studies on other heterocyclic systems have demonstrated that the position of the nitro group is critical for biological activity. For instance, in a study of nitro- and methyl-nitro derivatives of various indole-related compounds, it was found that the presence of a nitro group at certain positions (C2, C5, or C6) resulted in measurable mutagenic activity, while substitution at other positions (C4 or C7) led to weakly or non-mutagenic compounds. researchgate.net This highlights the critical role of substituent placement in determining the biological outcome.
In the context of this compound, the nitro group at the 4-position is expected to influence the reactivity of the entire ring system. This electron-withdrawing effect can make the aromatic rings more susceptible to nucleophilic attack and can also influence the acidity of the N-H proton at the 1-position.
The following table summarizes the general influence of substituents on the properties of aromatic compounds, which can be extrapolated to the benzo[cd]indolone system:
| Substituent | Electronic Effect | Influence on Reactivity | Example of Property Affected |
| Nitro (-NO2) | Strong electron-withdrawing | Deactivates the ring towards electrophilic substitution, activates towards nucleophilic substitution | Increases acidity of nearby protons, alters redox potential |
| Amino (-NH2) | Strong electron-donating | Activates the ring towards electrophilic substitution | Increases basicity, can form hydrogen bonds |
| Halogens (-F, -Cl, -Br, -I) | Inductively electron-withdrawing, resonantly electron-donating | Generally deactivating towards electrophilic substitution | Can participate in halogen bonding, alters lipophilicity |
| Alkyl (-CH3) | Weak electron-donating | Weakly activating towards electrophilic substitution | Increases lipophilicity |
Systematic variation of substituents on the benzo[cd]indol-2(1H)-one scaffold, including the position of the nitro group, is a key strategy in medicinal chemistry to fine-tune the compound's properties for a specific biological target. This rational design approach, guided by computational and theoretical studies, is essential for the development of novel and effective therapeutic agents based on the this compound framework.
Q & A
Basic: What are the key synthetic routes for 4-nitrobenzo[cd]indol-2(1H)-one, and how are intermediates characterized?
The synthesis of this compound typically involves multi-step functionalization of the benzo[cd]indol-2(1H)-one scaffold. For example, nitration at the 4-position can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled conditions. Key intermediates are characterized via:
- NMR spectroscopy : and NMR are used to confirm regioselectivity and purity. The nitro group induces distinct deshielding effects on adjacent protons (e.g., aromatic protons at C3 and C5) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves ambiguities in regiochemistry, though weakly diffracting crystals may require synchrotron sources .
Advanced: How can structure-based virtual screening (SBVS) identify novel targets for this compound derivatives?
SBVS leverages molecular docking and pharmacophore modeling to predict binding affinities. For instance:
- Target identification : In BET bromodomain studies, the benzo[cd]indol-2(1H)-one scaffold was docked against BRD4’s acetyl-lysine binding site using software like MOE. Compounds with high docking scores were prioritized for biochemical validation .
- Validation : AlphaScreen assays or surface plasmon resonance (SPR) confirm binding (e.g., Kd values of 124–137 nM for BRD4) .
- Scaffold optimization : Substituents like sulfonamide or benzimidazole groups are added to enhance interactions with hydrophobic sub-pockets .
Basic: What spectroscopic techniques resolve structural ambiguities in benzo[cd]indol-2(1H)-one derivatives?
Conflicting data between crystallography and NMR can arise due to dynamic conformations. Methodological approaches include:
- Dynamic NMR : Detects rotational barriers in substituents (e.g., bulky groups causing slow rotation) .
- Low-temperature crystallography : Mitigates thermal motion artifacts in X-ray structures .
- DFT calculations : Predicts stable conformers and compares with experimental data .
Advanced: How are this compound derivatives optimized for lysosome-targeted antitumor activity?
Optimization strategies involve:
- Lysosome-targeting motifs : Incorporation of polyamine chains (e.g., 1,4-diaminobutyl) to exploit the acidic lysosomal environment. Derivatives like compound 15h showed enhanced accumulation in lysosomes .
- SAR studies : Modifications at the 6-position (e.g., benzimidazole) improve potency. For example, 15e exhibited IC₅₀ values <1 µM in metastatic cell lines .
- In vitro assays : Lysotracker Red colocalization and cathepsin B activation confirm lysosomal disruption .
Basic: How is selectivity for BET bromodomains ensured over non-BET proteins?
Selectivity is validated via:
- Pan-assay interference compounds (PAINS) filters : Eliminate promiscuous binders .
- SPR profiling : Tests against non-BET bromodomains (e.g., BRD7/9). Compound 85 showed >50-fold selectivity for BRD4 .
- Crystallography : Resolves binding modes; the nitro group forms hydrogen bonds with conserved Asn140 in BRD4, absent in non-BET targets .
Advanced: How do researchers address contradictions in autophagy inhibition data for Atg4B-targeting derivatives?
Discrepancies between in vitro and cellular autophagy assays require:
- Biochemical vs. cellular assays : AlphaScreen (in vitro) may show IC₅₀ <1 µM, while GFP-LC3 puncta assays (cellular) require higher concentrations due to cell permeability issues .
- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to rule out kinase inhibition .
- Metabolic stability assays : Liver microsome studies identify rapid degradation, explaining reduced cellular activity .
Basic: What methods evaluate the pharmacokinetic (PK) profile of this compound derivatives?
PK studies involve:
- In vitro assays : Microsomal stability (human/rat liver microsomes), plasma protein binding (equilibrium dialysis) .
- In vivo models : Oral bioavailability and half-life (T₁/₂) are measured in rodents. Compound 85 achieved 75.8% oral bioavailability and T₁/₂ = 3.95 h .
- HPLC-MS/MS : Quantifies plasma/tissue concentrations post-administration .
Advanced: How can conflicting crystallography and NMR data inform synthetic strategies?
Discrepancies may arise from:
- Dynamic disorder in crystals : Use low-temperature (<100 K) data collection to resolve ambiguous electron density .
- Tautomerism : For example, keto-enol tautomers in solution vs. solid state. NMR detects carbonyl shifts (170–172 ppm for keto forms) .
- Paramagnetic effects : Nitro groups may broaden NMR signals; deuteration or relaxation agents (e.g., Gd³⁺) mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
